c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride
Description
c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride is a substituted diphenylmethylamine derivative characterized by a central methylamine group linked to two aromatic rings: one phenyl and one 3-methoxyphenyl. This compound is typically synthesized via nucleophilic substitution or reductive amination routes, forming a hydrochloride salt to improve stability and crystallinity .
Properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11;/h2-10,14H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBTFXSTQFLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride, also known as C14H16ClNO, is a compound that has garnered interest in various fields of biological research, particularly for its potential pharmacological properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16ClNO
- Molecular Weight : 249.74 g/mol
- CAS Number : 49703-64-2
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with phenylmethylamine under acidic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method has been optimized for yield and purity in laboratory settings .
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits notable antimicrobial and anticancer activities. For instance, a study highlighted its effectiveness against various bacterial strains and cancer cell lines, suggesting a potential role in therapeutic applications.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This modulation can lead to altered cellular signaling and may contribute to its observed effects on cell proliferation and apoptosis in cancer cells .
Case Studies
- Antiviral Activity : A study conducted on various derivatives of phenylmethylamines showed that this compound inhibited the cytopathicity of influenza A virus at concentrations comparable to established antiviral agents like amantadine. The compound displayed an EC50 value indicating significant antiviral potency .
- Neuropharmacological Effects : Research focusing on the neuropharmacological aspects revealed that this compound acts as a selective antagonist at NMDA receptors, which are implicated in neurodegenerative diseases. This property suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have indicated that c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride exhibits notable antimicrobial properties. For instance, a study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
2. Anticancer Potential
The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. In vitro studies reported significant cytotoxic effects against breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of apoptotic pathways.
3. Neurological Applications
Given its structural similarities to known psychoactive compounds, research is being conducted to explore its effects on neurotransmitter systems. Preliminary findings suggest potential applications in treating mood disorders and neurodegenerative diseases.
Materials Science
1. Advanced Material Development
The unique electronic properties of c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride make it suitable for developing advanced materials such as organic semiconductors and sensors. Its ability to form stable complexes with metals enhances its utility in electronic applications.
2. Electrochromic Devices
The compound's electrochemical properties are being investigated for use in electrochromic devices, which can change color when an electric charge is applied. This application has implications for smart windows and displays.
Biological Studies
1. Molecular Probes
In biological research, c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride serves as a molecular probe to study receptor-ligand interactions. Its binding affinity to specific receptors allows researchers to elucidate signaling pathways involved in various physiological processes.
2. Drug Development
The compound's structure provides a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Ongoing research aims to optimize these derivatives for better efficacy and reduced side effects.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study 2 | Anticancer Research | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |
| Study 3 | Neurological Impact | Showed potential to enhance serotonin levels in rat models, suggesting antidepressant-like effects. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their substituent-driven differences:
| Compound Name | Molecular Formula | Substituent(s) | Key Structural Features |
|---|---|---|---|
| c-(3-Methoxy-phenyl)-c-phenyl-methylamine HCl | C₁₄H₁₆ClNO | 3-OCH₃ on phenyl | Diphenylmethylamine; methoxy at meta position |
| C-(4-Chlorophenyl)-C-phenyl-methylamine HCl | C₁₃H₁₃Cl₂N | 4-Cl on phenyl | Chlorine substituent (electron-withdrawing) |
| Methyl 2-amino-2-(3-fluorophenyl)acetate HCl | C₉H₁₀ClFNO₂ | 3-F on phenyl; ester group | Fluorine substituent; ester linkage |
| 3-Methoxyamphetamine HCl | C₁₀H₁₅ClNO | 3-OCH₃; α-methyl group | Amphetamine backbone; enhanced CNS activity |
| C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl | C₁₃H₁₂ClFN | 3-F on biphenyl | Biphenyl system; fluorine at meta position |
| 2-Amino-2-(3-methoxy-phenyl)-ethanol HCl | C₉H₁₄ClNO₂ | 3-OCH₃; hydroxyl group | Ethanol moiety; increased polarity |
Substituent Impact:
- Methoxy (-OCH₃) : Enhances lipophilicity and resonance stabilization. In the target compound, this group may improve membrane permeability compared to polar groups like -OH .
- Fluorine (-F) : Smaller and more electronegative than -OCH₃, leading to distinct electronic and steric effects. Fluorinated analogues may exhibit higher metabolic stability .
- Amphetamine Backbone : The α-methyl group in 3-methoxyamphetamine hydrochloride extends half-life by resisting enzymatic degradation, a feature absent in the target compound .
Physicochemical Properties
Notes:
- The hydrochloride salt form improves water solubility across all compounds.
- Pyrazole-containing analogues (e.g., C-(3,5-dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine HCl) exhibit lower solubility in water due to bulky heterocyclic substituents .
Preparation Methods
Preparation Methods Analysis
Several synthetic routes and methodologies have been reported for structurally related compounds, which inform the preparation of c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride. The key methods involve:
- Wittig or Horner-Emmons-Wittig Reactions
- Claisen Condensation Followed by Reductive Amination
- Salt Formation via Acid-Base Reactions
Wittig and Horner-Emmons-Wittig Reaction-Based Synthesis
A notable preparation approach involves the use of Wittig or Horner-Emmons-Wittig reactions to introduce the necessary alkene functionality and amine substituents under mild conditions.
- Starting Materials: A precursor compound with a 3-methoxyphenyl moiety (formula I compound) is reacted with an alkaline substance in an inert solvent.
- Reaction Conditions: The reaction is carried out at controlled temperatures under alkaline conditions.
- Outcome: The Wittig reaction efficiently introduces the ethylidene group, yielding the desired amine intermediate (formula II compound).
- Advantages: This method benefits from a short synthetic route, mild reaction conditions, no requirement for specialized equipment, and ease of product purification.
- Industrial Suitability: The avoidance of highly toxic reagents and solvents makes this approach favorable for large-scale synthesis.
| Step | Conditions | Notes |
|---|---|---|
| Dissolution | Oily matter dissolved in ethyl acetate (50 mL) | Use of ice bath to control temperature |
| Acid Addition | Dropwise addition of HCl in ethyl acetate (3 mL, 6 mol/L) | Stirring to promote crystallization |
| Crystallization | Occurs during acid addition | Produces hydrochloride salt form |
This process is detailed in a Chinese patent (CN102320984B) describing the preparation of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine hydrochloride, a closely related compound.
Claisen Condensation and Reductive Amination Approach
Another synthetic strategy involves:
- Claisen Condensation: Acetophenone is condensed with ethyl formate to form benzoylacetaldehyde sodium salt.
- Condensation with Methylamine Hydrochloride: This salt is then reacted with methylamine hydrochloride to produce 1-phenyl-3-methylamino-2-propen-1-one.
- Reduction Step: The propenone intermediate is reduced using sodium borohydride in glacial acetic acid to yield 3-methylamino-1-phenyl-1-propanol.
- Salt Formation: The free amine is converted to its hydrochloride salt by acidification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Claisen Condensation | Acetophenone + Ethyl Formate | Benzoylacetaldehyde sodium salt |
| Condensation | Sodium salt + Methylamine hydrochloride | 1-Phenyl-3-methylamino-2-propen-1-one |
| Reduction | Sodium borohydride + Glacial acetic acid | 3-Methylamino-1-phenyl-1-propanol |
| Salt Formation | Addition of HCl | Hydrochloride salt precipitate |
This method, described in US patent US6846957B2, is notable for its stepwise approach and use of relatively mild reducing agents, allowing for high-purity product formation suitable for pharmaceutical applications.
Salt Formation and Purification
The final step in preparing this compound typically involves:
- Acidification: Treatment of the free base amine with hydrochloric acid in an organic solvent (e.g., ethyl acetate).
- Crystallization: Controlled temperature and stirring promote the formation of the hydrochloride salt as a crystalline solid.
- Isolation: Filtration, washing, and drying yield the purified hydrochloride salt.
This step is critical for improving the compound’s stability, solubility, and handling properties.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Wittig-based method avoids the use of strongly toxic reagents and harsh solvents, making it environmentally and operationally advantageous.
- The Claisen condensation approach allows for precise control over intermediate formation, which is beneficial for complex analog synthesis.
- Both methods yield high-purity products amenable to further pharmaceutical development.
- Crystallization of the hydrochloride salt enhances compound stability and facilitates downstream processing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride, and how are reaction conditions optimized for yield and purity?
- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methoxybenzaldehyde with benzylamine under hydrogenation conditions forms the amine intermediate, followed by HCl salt formation . Key parameters include solvent choice (e.g., ethanol or toluene), temperature control (25–80°C), and catalyst selection (e.g., palladium on carbon). Industrial methods employ continuous flow reactors to enhance mixing and heat transfer, achieving >90% purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example:
- ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (methylamine protons) .
- FT-IR : Stretching bands at ~3300 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O of methoxy), and ~1600 cm⁻¹ (C=C aromatic) .
- HPLC with UV detection ensures purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial screens include:
- Enzyme inhibition assays (e.g., monoamine oxidases or cytochrome P450 isoforms) to assess metabolic interactions .
- Receptor binding studies (e.g., serotonin or opioid receptors) using radioligand displacement assays .
- Cytotoxicity profiling (e.g., MTT assay on HEK-293 or HepG2 cells) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on the compound’s dual agonist/antagonist activity be resolved in receptor-binding studies?
- Contradictions may arise from assay conditions (e.g., pH, cofactors) or receptor isoform specificity. Strategies include:
- Dose-response curves across a wider concentration range (e.g., 1 nM–100 µM) .
- Molecular docking simulations to predict binding modes to receptor subtypes (e.g., µ-opioid vs. δ-opioid) .
- Knockout cell lines to isolate receptor-specific effects .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Modifications include:
- Prodrug derivatization : Adding ester groups to improve oral bioavailability .
- Salt selection : Comparing hydrochloride, sulfate, or citrate salts for solubility and stability .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites for structural tweaks .
Q. How do crystallographic studies inform polymorph control during scale-up synthesis?
- X-ray diffraction (XRD) reveals polymorphic forms (e.g., Form I vs. Form II) with distinct melting points and solubilities. For example:
- Form I : Melting point 182°C, monoclinic crystal system .
- Form II : Melting point 175°C, orthorhombic system .
- Process parameters like cooling rate and antisolvent addition are adjusted to favor the desired form .
Methodological Considerations
Q. What experimental designs mitigate batch-to-batch variability in industrial-scale production?
- Design of Experiments (DoE) : Multi-factor analysis (e.g., temperature, pressure, stoichiometry) to identify critical process parameters .
- In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy to detect impurities early .
Q. How can contradictory results in enzymatic activity assays be systematically analyzed?
- Meta-analysis framework :
| Factor | Impact | Example |
|---|---|---|
| Substrate concentration | Non-linear kinetics | Higher Km in MAO-B vs. MAO-A |
| pH | Ionization state | Activity drops at pH <6.5 |
| Cofactors | Binding affinity | NADPH dependence in CYP450 assays |
Notes
- Structural analogs (e.g., Tramadol HCl) provide mechanistic insights but require validation for specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
